3-fluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The thiazole ring, which is a part of the compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The structure of similar compounds was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .Chemical Reactions Analysis
Thiazoles, which are part of the compound, are known for their diverse biological activities. They exhibit boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Scientific Research Applications
Colorimetric Sensing
A study by Younes et al. (2020) discusses the synthesis and application of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. This suggests potential applications of similar compounds in the development of sensors for environmental and analytical chemistry Younes et al., 2020.
Antimicrobial and Anti-proliferative Activities
Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, demonstrating interesting biological properties, including antimicrobial and antiproliferative activities Mansour et al., 2020.
Heterocyclic Compound Synthesis
Patel et al. (2015) focused on synthesizing heterocyclic compounds with potential antibacterial and antifungal activities, indicating the relevance of such compounds in pharmaceutical research Patel et al., 2015.
Fluorination in Organic Synthesis
Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, highlighting the importance of fluorinated compounds in the development of new materials and drugs Tagat et al., 2002.
Molecular Docking and Biological Activity Studies
Ekennia et al. (2018) prepared novel 1,4‐naphthoquinone derivatives and their metal complexes, characterized them, and evaluated their antibacterial activity, showcasing the potential of these compounds in medicinal chemistry Ekennia et al., 2018.
Mechanism of Action
Target of Action
Compounds containing the thiazole nucleus, such as this one, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to impact a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the presence of these solvents in the environment . .
Future Directions
Thiazoles, which are part of the compound, have been an important heterocycle in the world of chemistry for many decades . They have been used in the development of various drugs and biologically active agents . Therefore, “3-fluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide” and similar compounds may continue to be a focus of research in the future.
properties
IUPAC Name |
3-fluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-8-3-7-14(11-15)19(24)23-20-22-18(12-25-20)17-10-4-6-13-5-1-2-9-16(13)17/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXVRSGJLIEWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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